MPBA features a maleimide group, known for its high reactivity towards thiol (sulfhydryl) groups. This reactivity allows MPBA to covalently bind to biomolecules containing cysteine residues, a process crucial in bioconjugation []. Bioconjugation essentially involves linking molecules together to create new entities with desired properties.
In the context of MPBA, this bioconjugation strategy enables the attachment of various functional groups (fluorophores, probes, etc.) to biomolecules like proteins and peptides containing cysteine residues. This attachment allows researchers to track, manipulate, or image these biomolecules within cells or biological systems [].
Here are some examples of bioconjugation applications using MPBA:
3-Maleimidophenyl boronic acid is an organic compound characterized by the molecular formula C10H8BNO4 and a molecular weight of 216.99 g/mol. It features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical applications. The compound is also sulfhydryl reactive, allowing it to interact with thiol groups in proteins and other biological molecules, thereby facilitating its use in biochemical research and applications .
Research indicates that 3-Maleimidophenyl boronic acid exhibits notable biological activity due to its ability to interact with thiol groups in proteins. This interaction can lead to modifications of protein structure and function, making it a valuable tool in proteomics and drug development. Its reactivity also suggests potential applications in targeted drug delivery systems where selective binding to specific biomolecules is required .
Various synthesis methods have been developed for 3-Maleimidophenyl boronic acid:
3-Maleimidophenyl boronic acid has several important applications:
Studies on 3-Maleimidophenyl boronic acid have focused on its interactions with various biomolecules:
Several compounds share structural or functional similarities with 3-Maleimidophenyl boronic acid. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Maleimidophenyl boronic acid | Similar maleimide and boronic acid | Often used in similar bioconjugation reactions |
| Phenyl boronic acid | Boronic acid without maleimide | Less reactive towards thiols |
| 3-Aminophenyl boronic acid | Contains amine instead of maleimide | May have different reactivity profiles |
| 4-Bromophenyl boronic acid | Halogenated variant | Useful in cross-coupling reactions |
The uniqueness of 3-Maleimidophenyl boronic acid lies primarily in its dual functionality as both a maleimide and a boronic acid, allowing for versatile applications in biochemistry that other compounds may not provide .
The systematic nomenclature for 3-Maleimidophenyl boronic acid follows International Union of Pure and Applied Chemistry conventions for substituted phenylboronic acids [1]. The compound features a phenyl ring substituted at the meta position with a boronic acid functional group and at the same meta position with a maleimide moiety. The complete International Union of Pure and Applied Chemistry name reflects the presence of the 2,5-dioxopyrrol-1-yl substituent, which represents the maleimide group attached to the benzene ring [3].
The molecular formula C₁₀H₈BNO₄ indicates the presence of ten carbon atoms, eight hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms [4] [5] [3]. This formula encompasses the phenyl ring (C₆H₄), the boronic acid group (BO₂H₂), and the maleimide substituent (C₄HNO₂). The unsaturation index calculated from this formula is seven, consistent with the presence of one benzene ring and two carbonyl groups from the maleimide moiety, plus one additional double bond within the maleimide ring system.
The precise molecular weight of 3-Maleimidophenyl boronic acid is 216.99 grams per mole [4] [5] [3]. This molecular weight calculation is based on standard atomic masses: carbon (12.01), hydrogen (1.008), boron (10.81), nitrogen (14.007), and oxygen (15.999). The relatively low molecular weight makes this compound suitable for various synthetic applications while maintaining sufficient structural complexity for specific molecular recognition properties.
3-Maleimidophenyl boronic acid typically appears as a white to off-white crystalline solid under standard laboratory conditions [4] [3]. The compound exhibits the characteristic appearance of most phenylboronic acid derivatives, presenting as fine crystalline powder when freshly prepared and properly stored [6] [7]. Similar to other boronic acid compounds, the material may exhibit slight hygroscopic properties due to the polar nature of the boronic acid functional group [8] [7].
The crystalline nature of the compound reflects the hydrogen bonding patterns typical of boronic acids, where intermolecular hydrogen bonds between boronic acid hydroxyl groups create ordered solid-state structures [7] [9]. The color remains stable under normal storage conditions, though prolonged exposure to moisture or elevated temperatures may cause slight discoloration due to oxidative processes common to boronic acid derivatives [10].
The solubility characteristics of 3-Maleimidophenyl boronic acid reflect the amphiphilic nature common to phenylboronic acid derivatives [11] [7]. The compound demonstrates limited solubility in pure water, a characteristic shared with phenylboronic acid, which exhibits a benzene-water partition ratio of 6 [7]. This limited aqueous solubility stems from the hydrophobic phenyl ring balanced against the hydrophilic boronic acid and maleimide functionalities.
In organic solvents, the compound shows enhanced solubility, particularly in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [8]. The solubility in these solvents is attributed to hydrogen bonding interactions between the solvent molecules and both the boronic acid hydroxyl groups and the maleimide carbonyl oxygens. The solubility pattern follows trends observed for related aminophenylboronic acid derivatives, which are noted to be soluble in dimethyl sulfoxide and methanol [8].
The thermal stability of 3-Maleimidophenyl boronic acid extends up to approximately 200 degrees Celsius, beyond which decomposition occurs [12] [13]. This thermal stability is consistent with other phenylboronic acid derivatives, which generally maintain structural integrity at moderate temperatures but undergo decomposition at elevated temperatures [6] [13]. The compound exhibits stability under normal laboratory storage conditions when kept in sealed containers away from moisture and light.
Like other boronic acids, 3-Maleimidophenyl boronic acid is susceptible to oxidative degradation, particularly in the presence of hydrogen peroxide or other oxidizing agents [10]. The oxidative stability can be influenced by the electronic environment of the phenyl ring and the presence of coordinating groups, as demonstrated in studies of various phenylboronic acid derivatives [10]. The compound should be stored under inert atmosphere conditions when long-term stability is required.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton Nuclear Magnetic Resonance spectrum of 3-Maleimidophenyl boronic acid exhibits characteristic signals corresponding to the aromatic, maleimide, and boronic acid proton environments [14] [15]. The aromatic protons appear in the region from 7.2 to 8.1 parts per million, with the protons ortho to the boronic acid group appearing at the downfield end of this range (7.8-8.1 parts per million) due to the electron-withdrawing effect of the boronic acid substituent [15].
The maleimide alkene protons manifest as signals in the region 6.85 to 6.95 parts per million, characteristic of the electron-deficient double bond within the maleimide ring system [14] [16]. These protons are significantly deshielded compared to simple alkenes due to the electron-withdrawing effect of the adjacent carbonyl groups. The boronic acid hydroxyl protons typically appear as a broad, exchangeable signal between 6.5 and 8.5 parts per million, with the exact chemical shift being highly dependent on solvent, concentration, and temperature conditions [15].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The maleimide carbonyl carbons appear in the typical carbonyl region at 170 to 175 parts per million, consistent with the electron-deficient nature of maleimide carbonyls [16]. The aromatic carbons span the range from 128 to 142 parts per million, with the quaternary carbons bearing the boron and nitrogen substituents appearing at the downfield end of this range (135-142 parts per million).
The maleimide alkene carbons appear between 134 and 138 parts per million, reflecting their sp² hybridization and proximity to electron-withdrawing carbonyl groups. The chemical shift patterns observed are consistent with related N-phenylmaleimide derivatives studied in the literature [16] [17].
The infrared spectrum of 3-Maleimidophenyl boronic acid displays characteristic absorption bands corresponding to the major functional groups present in the molecule [18] [19] [20] [21] [22]. The boronic acid hydroxyl stretching vibration appears as a broad, medium to strong intensity band in the region 3200 to 3600 wavenumbers per centimeter [21]. This broad absorption profile results from extensive hydrogen bonding between boronic acid groups, similar to patterns observed in other boronic acid derivatives [20] [21].
The maleimide functionality contributes a distinctive double carbonyl stretching pattern, with bands appearing at approximately 1774 and 1745 wavenumbers per centimeter [22]. This double carbonyl stretch is characteristic of cyclic imides and serves as a diagnostic feature distinguishing maleimides from other carbonyl-containing compounds [22]. The higher frequency band corresponds to the symmetric carbonyl stretch, while the lower frequency band represents the asymmetric stretch.
The aromatic carbon-hydrogen stretching vibrations appear in the region 3000 to 3100 wavenumbers per centimeter, typical of aromatic systems [22]. The boron-oxygen stretching vibrations manifest in the region 1350 to 1450 wavenumbers per centimeter, with the asymmetric stretch being infrared active and the symmetric stretch being primarily Raman active [20] [21]. Additional bands corresponding to aromatic carbon-carbon stretching (1580-1620 wavenumbers per centimeter) and various bending modes complete the spectroscopic fingerprint.
Mass spectrometric analysis of 3-Maleimidophenyl boronic acid typically employs negative ion electrospray ionization, which is particularly effective for boronic acid derivatives [23] [24]. Under negative ion conditions, the compound readily forms the molecular anion at mass-to-charge ratio 216.99, corresponding to the deprotonated molecular ion [M-H]⁻ [24]. This ionization mode takes advantage of the acidic nature of the boronic acid hydroxyl groups, which readily lose protons under basic conditions.
The fragmentation pattern of the compound includes characteristic losses typical of boronic acid derivatives. Common fragment ions include the loss of hydroxyl groups from the boronic acid moiety and fragmentation of the maleimide ring system [23] [24]. The base peak often appears at mass-to-charge ratio 43, corresponding to a characteristic boronic acid fragment, though the exact fragmentation pattern can vary depending on the ionization conditions and collision energy employed.
The preparation of 3-maleimidophenyl boronic acid represents a specialized synthesis within the broader field of boronic acid chemistry. Laboratory-scale synthetic routes have been developed to access this compound through multiple pathways, each offering distinct advantages and limitations. The compound serves as a crucial intermediate in bioconjugation applications, particularly for thiol-reactive modifications of proteins and peptides [1].
The Suzuki-Miyaura coupling reaction has emerged as a fundamental method for the synthesis of 3-maleimidophenyl boronic acid derivatives. This palladium-catalyzed cross-coupling reaction utilizes aryl halides and organoboron compounds under mild conditions with excellent functional group tolerance [2] [3]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [4].
For the synthesis of 3-maleimidophenyl boronic acid, the Suzuki-Miyaura approach typically involves the coupling of 3-maleimidophenyl halides with boronic acid derivatives in the presence of a palladium catalyst and base [2] [5]. The reaction conditions are generally mild, operating at temperatures between 25-80°C with reaction times ranging from 1-24 hours [5]. The use of specialized ligands such as XPhos has been shown to enhance the efficiency of the coupling reaction, allowing for low catalyst loadings while maintaining high yields [6].
Recent advances in Suzuki-Miyaura methodology have demonstrated the feasibility of using aryl chlorides as coupling partners, which are more abundant and cost-effective than their bromide or iodide counterparts [6] [7]. The development of second-generation XPhos preformed catalysts has enabled reaction conditions that operate at reduced catalyst loadings of 0.5 mol% palladium while achieving yields in the range of 70-95% [6].
Palladium-catalyzed borylation represents a direct approach to the synthesis of 3-maleimidophenyl boronic acid. This methodology involves the direct conversion of aryl halides to boronic acids using bis-boronic acid (tetrahydroxydiboron) as the boron source [6] [7]. The reaction utilizes XPhos-based palladium catalysts and operates under mild conditions, typically at 80°C with reaction times of 1-9 hours [6].
The palladium-catalyzed borylation offers several advantages over traditional methods, including atom economy, direct synthesis from readily available starting materials, and elimination of harsh reaction conditions [6] [7]. The use of bis-boronic acid as the boron source provides a more environmentally friendly alternative to traditional organoboron reagents [7].
For the preparation of 3-maleimidophenyl boronic acid, the palladium-catalyzed approach typically achieves yields in the range of 80-95% when optimized conditions are employed [6]. The reaction tolerates a wide range of functional groups, making it suitable for the synthesis of structurally diverse boronic acid derivatives. However, the method requires careful control of moisture and oxygen levels to prevent catalyst decomposition and substrate degradation [6].
Industrial production of boronic acids, including specialized derivatives like 3-maleimidophenyl boronic acid, requires scalable and economically viable processes. The industrial synthesis typically begins with the extraction of boron compounds from natural mineral sources such as borax and kernite [8] [9]. The transformation of these raw materials into specialized boronic acids involves multiple processing steps including dissolution, purification, and chemical modification [9].
Large-scale production facilities employ continuous flow processes to ensure consistent quality and yield [10]. These systems incorporate automated control mechanisms for temperature, pressure, and reagent addition, resulting in improved reproducibility and 15-20% yield increases compared to batch processes [10]. The implementation of continuous flow technology also reduces labor costs and improves overall process efficiency [10].
Industrial boronic acid production facilities have developed sophisticated catalyst recovery systems to address the high cost of palladium catalysts used in cross-coupling reactions [10]. Immobilized catalyst systems and recycling protocols can reduce catalyst consumption by 60-80% while maintaining high yields over multiple reaction cycles [10]. This approach is particularly important for the production of specialized boronic acids where catalyst costs can represent a significant portion of the overall production expenses.
Solvent recovery and recycling systems are integral components of industrial boronic acid production. Distillation and purification systems can recover 70-90% of organic solvents used in the synthesis, significantly reducing both environmental impact and production costs [10]. These systems are designed to handle large volumes of solvent while maintaining the purity required for subsequent reaction cycles.
The purification of 3-maleimidophenyl boronic acid presents unique challenges due to the compound's sensitivity to hydrolysis and its tendency to form complexes with nucleophilic species. Several purification techniques have been developed to address these challenges and ensure high-purity products suitable for bioconjugation applications.
Recrystallization remains the most widely used purification method for boronic acids, including 3-maleimidophenyl boronic acid derivatives [11] [12]. The technique typically employs hot ethanol, hot water, or dichloroethane as solvents, achieving yield recoveries in the range of 60-85% with high purity products [11]. The method is particularly effective for removing inorganic impurities and can be scaled from laboratory to industrial production levels.
Acid-base purification protocols have been developed specifically for boronic acids, exploiting their unique chemical properties [11]. The process involves treating crude boronic acid with a base such as sodium hydroxide or potassium hydroxide to form water-soluble boronate salts [11]. These salts can be isolated and purified before treatment with mineral acids to regenerate the free boronic acid [11]. This approach typically achieves yield recoveries of 75-90% and is particularly effective for removing organic impurities and unreacted starting materials.
Chromatographic purification methods for boronic acids require specialized conditions due to their tendency to interact strongly with silica gel [13] [14]. The use of boric acid-impregnated silica gel has been shown to suppress over-adsorption and improve separation efficiency [13]. Alternative approaches include the use of reverse-phase high-performance liquid chromatography (HPLC) systems with water-acetonitrile mobile phases buffered with ammonium acetate [15] [16].
Quality control protocols for 3-maleimidophenyl boronic acid include spectroscopic analysis using nuclear magnetic resonance (NMR) and mass spectrometry (MS) [15] [17]. High-sensitivity analytical methods have been developed for the detection of trace impurities, including potentially mutagenic boronic acid derivatives [15] [17]. Inductively coupled plasma mass spectrometry (ICP-MS) methods enable the quantification of boron content at parts per million levels, ensuring compliance with regulatory requirements [17].
Yield optimization in the synthesis of 3-maleimidophenyl boronic acid involves systematic approaches to reaction parameter optimization, catalyst selection, and process control. Kinetic studies have demonstrated that careful temperature control can improve yields by 10-15% compared to unoptimized conditions [18] [19].
Catalyst optimization strategies focus on the selection of appropriate palladium catalysts and ligands for specific synthetic routes [18] [19]. The use of second-generation XPhos catalysts has been shown to provide superior performance in borylation reactions, enabling reduced catalyst loadings while maintaining high yields [6]. Catalyst recycling protocols have been developed to maintain activity over multiple reaction cycles, ensuring consistent performance in industrial applications.
Solvent selection and optimization play crucial roles in yield optimization. The choice of solvent system affects both reaction rate and product stability [19] [20]. For 3-maleimidophenyl boronic acid synthesis, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred due to their ability to stabilize reactive intermediates while minimizing side reactions [19].
Reaction time optimization involves balancing conversion efficiency with product stability. Prolonged reaction times can lead to product degradation and reduced yields, while insufficient reaction times result in incomplete conversion [18] [19]. Real-time monitoring techniques, including in-situ NMR spectroscopy and automated sampling systems, enable precise control of reaction progress and optimization of conversion rates.
Temperature optimization strategies consider both thermodynamic and kinetic factors in boronic acid synthesis. Lower temperatures generally favor product stability but may result in slower reaction rates and longer processing times [19] [20]. Conversely, elevated temperatures can accelerate reactions but may lead to increased side reactions and product decomposition. The optimal temperature range for 3-maleimidophenyl boronic acid synthesis is typically 25-80°C, depending on the specific synthetic route employed [19].
Base selection and optimization are critical factors in Suzuki-Miyaura coupling reactions used for boronic acid synthesis. The choice of base affects both reaction rate and selectivity [3] [4]. Commonly used bases include potassium carbonate, sodium carbonate, and cesium carbonate, each offering different solubility profiles and reactivity patterns [3]. The optimization of base concentration and stoichiometry can significantly impact both yield and product purity [4].
Purification-integrated synthesis approaches combine reaction optimization with in-situ purification techniques to maximize overall yield and reduce processing steps [18] [19]. These methods include the use of solid-supported reagents, continuous extraction protocols, and integrated crystallization processes that minimize product losses during isolation and purification [18].